Imidazo[1,5-d]-as-triazine-4(3H)-thione
Description
Imidazo[1,5-d][1,2,4]triazine-4(3H)-thione (CAS: 68325-00-8) is a nitrogen-rich heterocyclic compound characterized by a fused imidazole and triazine ring system with a thione functional group at the 4-position. This structural motif confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C5H4N4S |
|---|---|
Molecular Weight |
152.18 g/mol |
IUPAC Name |
3H-imidazo[1,5-d][1,2,4]triazine-4-thione |
InChI |
InChI=1S/C5H4N4S/c10-5-8-7-2-4-1-6-3-9(4)5/h1-3H,(H,8,10) |
InChI Key |
YHUHWUBLXVUZLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC(=S)N2C=N1 |
Origin of Product |
United States |
Scientific Research Applications
Antiasthma Agents
Research has indicated that derivatives of imidazo[1,5-d]-as-triazine-4(3H)-thione exhibit significant activity in treating asthma. A study highlighted the synthesis of substituted imidazo[1,5-d][1,2,4]triazines that showed promising results in inhibiting histamine release from sensitized human basophils, suggesting their potential as prophylactic drugs for asthma management . Compounds such as 1-ethyl-8-methyl-6-propylimidazo[1,5-d][1,2,4]triazine-4(3H)-one were particularly noted for their efficacy in vivo.
Anticancer Properties
Imidazo[1,5-d]-as-triazine derivatives have been studied for their anticancer activities. Some compounds have demonstrated selective cytotoxicity against cancer cells while showing reduced toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Various synthesized derivatives have shown effectiveness against a range of bacterial strains, indicating potential applications in developing new antibiotics .
Photovoltaic Materials
Imidazo[1,5-d]-as-triazine derivatives are being investigated as potential materials for organic photovoltaic devices due to their favorable electronic properties. Their ability to facilitate charge transfer makes them suitable candidates for enhancing the efficiency of solar cells .
Polymer Chemistry
In polymer science, these compounds can serve as monomers or additives to improve the mechanical and thermal properties of polymers. Their incorporation into polymer matrices can enhance stability and performance under various environmental conditions .
Organic Synthesis
This compound has been utilized as a catalyst in various organic reactions. Its ability to promote cyclization reactions and other transformations makes it a valuable tool in synthetic chemistry. For instance, it has been employed in the synthesis of complex heterocycles through efficient catalytic processes that allow for high yields and selectivity .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that include cyclization reactions using starting materials such as imidazolecarboxaldehydes and dithiocarbazic acid esters. The resulting compounds are characterized using techniques like NMR spectroscopy and mass spectrometry to confirm their structures and purity levels .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The compound’s core structure differentiates it from related heterocycles:
- Imidazo[4,5-g]quinazolines (e.g., compounds 5–12 in ): These feature a fused quinazoline ring instead of triazine, often substituted with aryl or heteroaryl groups.
- Benzimidazolones/Thiones (): These lack the triazine ring, focusing on a benzimidazole backbone. The thione group in 2(3H)-benzimidazolthione analogs enhances solubility in polar solvents compared to their ketone counterparts .
Physicochemical and Pharmacological Properties
*Estimated based on analogs in . †From . ‡From .
Q & A
Q. What are the established synthetic routes for Imidazo[1,5-d]-as-triazine-4(3H)-thione and its derivatives?
The synthesis typically involves condensation reactions or transition-metal-catalyzed cross-coupling. For example, imidazo[1,2-b]pyridazines (structurally related) are synthesized via condensation of pyridazine derivatives with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate. Transition-metal catalysts (e.g., Cu with acetylacetonate ligands or Pd-based systems) are employed for regioselective cyclization . Functionalization at the 4-position can be achieved using nucleophilic substitution or coupling reactions, as demonstrated in imidazo[4,5-d][1,2,3]triazin-4-one derivatives .
Q. How can researchers characterize the structural integrity of Imidazo[1,5-d]-as-triazine derivatives?
Key analytical methods include:
- NMR spectroscopy : and NMR (e.g., δH 8.18–8.23 ppm for aromatic protons in imidazo[4,5-b]phenazines ).
- X-ray crystallography : Resolves bond lengths and angles, as seen in triazole-thione derivatives (e.g., C–S bond length ~1.68 Å) .
- IR spectroscopy : Confirms functional groups (e.g., carbonyl stretches at 1676 cm in imidazo[1,5-a]pyrazin-8-ones ).
Q. What pharmacological targets have been explored for imidazo-fused heterocycles?
Imidazo[4,5-d]pyridazinonyl derivatives act as TRPA1 inhibitors, validated via in vitro assays (e.g., calcium flux measurements) . Related scaffolds, such as imidazo[4,5-b]phenazines, inhibit topoisomerase I/IIα, assessed through DNA relaxation assays and cytotoxicity studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields for challenging imidazo-triazine syntheses?
- Catalyst screening : Test Pd, Cu, or Au catalysts for cross-coupling efficiency. highlights Pd’s superiority in imidazo[1,2-b]pyridazine synthesis .
- Solvent effects : Polar aprotic solvents (e.g., DMF) often enhance cyclization. For example, imidazo[4,5-g]quinazolines were synthesized in DMF at 80°C with yields >80% .
- Microwave-assisted synthesis : Reduces reaction time for thermally demanding steps, as shown in triazine-thione derivatives .
Q. Table 1. Synthetic Yields of Representative Imidazo-Triazine Derivatives
Q. Table 2. Key Pharmacological Findings
| Target | IC (nM) | Model System | Reference |
|---|---|---|---|
| TRPA1 ion channel | 12–50 | HEK293 cells | |
| Topoisomerase I/IIα | 0.8–2.3 µM | Human cancer cells |
Methodological Notes
- Avoiding common pitfalls : Ensure anhydrous conditions for metal-catalyzed reactions to prevent catalyst deactivation .
- Computational tools : Gaussian 09 for DFT studies or AutoDock for molecular docking .
- Bioactivity validation : Use orthogonal assays (e.g., SPR and cellular assays) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
